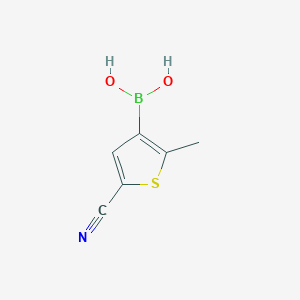
Methyl 2-(4-fluoropiperidin-3-yl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-(4-fluoropiperidin-3-yl)acetate is an organic compound with the molecular formula C8H14FNO2 It is a derivative of piperidine, a six-membered heterocyclic amine, and contains a fluorine atom at the 4-position of the piperidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(4-fluoropiperidin-3-yl)acetate typically involves the following steps:
Formation of 4-fluoropiperidine: The starting material, 4-fluoropiperidine, can be synthesized through the fluorination of piperidine using appropriate fluorinating agents.
Acetylation: The 4-fluoropiperidine is then reacted with methyl bromoacetate in the presence of a base such as sodium hydride or potassium carbonate to form this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves careful control of temperature, pressure, and reaction time to achieve the desired outcome.
Análisis De Reacciones Químicas
Types of Reactions: Methyl 2-(4-fluoropiperidin-3-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ester group to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom in the piperidine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium azide or sodium methoxide.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted piperidine derivatives.
Aplicaciones Científicas De Investigación
Methyl 2-(4-fluoropiperidin-3-yl)acetate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial applications.
Mecanismo De Acción
The mechanism of action of Methyl 2-(4-fluoropiperidin-3-yl)acetate involves its interaction with specific molecular targets and pathways. The fluorine atom in the piperidine ring can influence the compound’s binding affinity and selectivity towards certain receptors or enzymes. The ester group can undergo hydrolysis to release the active piperidine derivative, which can then exert its effects on the target molecules.
Comparación Con Compuestos Similares
Methyl 2-(4-fluoropiperidin-3-yl)acetate can be compared with other similar compounds such as:
Methyl 2-(4-chloropiperidin-3-yl)acetate: Contains a chlorine atom instead of fluorine, which can affect its chemical reactivity and biological activity.
Methyl 2-(4-bromopiperidin-3-yl)acetate:
Methyl 2-(4-methylpiperidin-3-yl)acetate: Contains a methyl group, which can influence its steric and electronic properties.
The uniqueness of this compound lies in the presence of the fluorine atom, which imparts distinct chemical and biological properties compared to its analogs.
Propiedades
Fórmula molecular |
C8H14FNO2 |
|---|---|
Peso molecular |
175.20 g/mol |
Nombre IUPAC |
methyl 2-(4-fluoropiperidin-3-yl)acetate |
InChI |
InChI=1S/C8H14FNO2/c1-12-8(11)4-6-5-10-3-2-7(6)9/h6-7,10H,2-5H2,1H3 |
Clave InChI |
PQTWDHFAVHJVIL-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)CC1CNCCC1F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



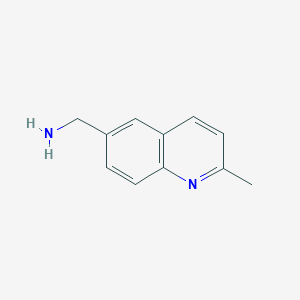

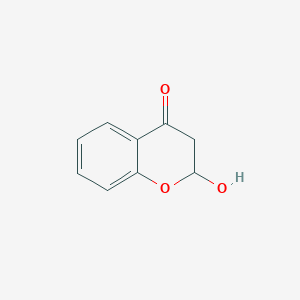
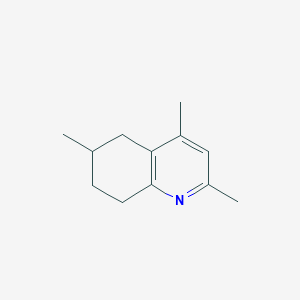
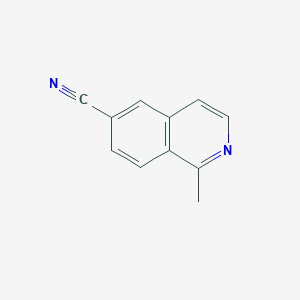
![3-Chloro-1H-pyrazolo[4,3-d]pyrimidin-5-amine](/img/structure/B11916775.png)

![(3aS,4S,6aR)-rel-Octahydrocyclopenta[c]pyrrol-4-ol hydrochloride](/img/structure/B11916791.png)
![Methyl 1,6-dihydropyrrolo[2,3-b]pyrrole-2-carboxylate](/img/structure/B11916797.png)
![2-Thioxo-2,3-dihydrofuro[3,2-d]pyrimidin-4(1H)-one](/img/structure/B11916802.png)
![3-Methylene-1,4-dioxaspiro[4.5]decan-2-one](/img/structure/B11916803.png)

